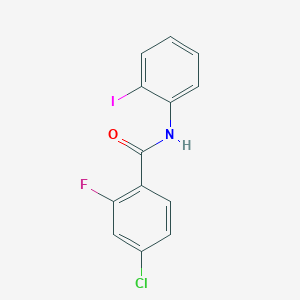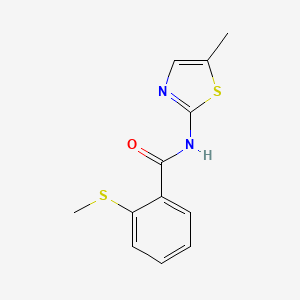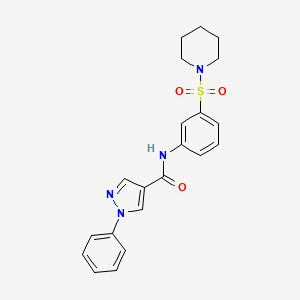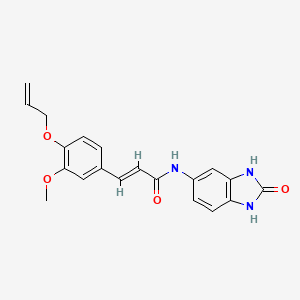![molecular formula C22H23N3O4 B7477681 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MI-2 is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway for tumor suppression.
作用机制
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been found to have a selective effect on cancer cells, sparing normal cells. 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has several advantages for lab experiments. It is a potent inhibitor of the MDM2-p53 interaction and has been extensively studied for its potential use in cancer therapy. However, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has some limitations. It is a small molecule inhibitor, which can limit its effectiveness in certain cancers. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has not been studied extensively in clinical trials, and its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for research on 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the investigation of the potential use of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the safety and efficacy of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide in clinical trials need to be further investigated.
合成方法
The synthesis method of 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide involves a multi-step process that begins with the synthesis of 2-(4-methylanilino)-2-oxoacetic acid ethyl ester. This compound is then reacted with 3-(bromomethyl)benzoic acid to produce 2-(4-methylanilino)-2-oxoethyl 3-(bromomethyl)benzoate. The final step involves the reaction of 2-(4-methylanilino)-2-oxoethyl 3-(bromomethyl)benzoate with 4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide to produce 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide.
科学研究应用
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been extensively studied for its potential use in cancer therapy. The inhibition of the MDM2-p53 interaction by 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide leads to the stabilization and activation of p53, which is a critical tumor suppressor protein. 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-9-11-16(12-10-15)23-19(26)14-24(2)20(27)8-5-13-25-21(28)17-6-3-4-7-18(17)22(25)29/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKFDYYVJFLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B7477600.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
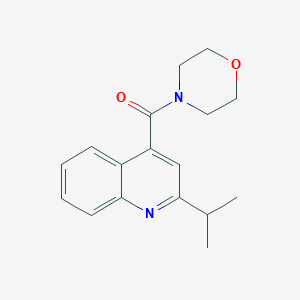
![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)
![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![6-[(4-Propan-2-ylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7477667.png)
![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
